[2-(2-methylpropyl)phenyl]methanamine
Overview
Description
[2-(2-methylpropyl)phenyl]methanamine: is an organic compound with the molecular formula C₁₁H₁₇N It is a derivative of phenylmethanamine, where the phenyl group is substituted with a 2-(2-methylpropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methylpropyl)phenyl]methanamine typically involves the alkylation of phenylmethanamine with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-methylpropyl)phenyl]methanamine can undergo oxidation reactions to form corresponding amine oxides or quaternary ammonium compounds. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products Formed:
Oxidation: Amine oxides, quaternary ammonium compounds.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-methylpropyl)phenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: In medicine, this compound derivatives are explored for their pharmacological properties. They may exhibit activity against various diseases and conditions, making them candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties and applications.
Mechanism of Action
The mechanism of action of [2-(2-methylpropyl)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Phenylmethanamine: The parent compound, lacking the 2-(2-methylpropyl) substitution.
2-(2-methylpropyl)aniline: Similar structure but with an amine group directly attached to the phenyl ring.
2-(2-methylpropyl)phenol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: [2-(2-methylpropyl)phenyl]methanamine is unique due to the presence of the 2-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPTCBJWXMHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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